1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered nitrogen-containing heterocycle that is widely known for its biological activity and presence in many natural products . The compound’s structure includes a pyrrole ring substituted with a chlorine atom and a methyl group, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be compared with other pyrrole derivatives such as:
1-methylpyrrol-2-yl)methanamine: Similar structure but lacks the chlorine atom, leading to different reactivity and biological activity.
1-(1-methyl-1H-pyrrol-2-yl)-ethanone: Contains a ketone group instead of the amine group, resulting in different chemical properties and applications.
1-(1H-pyrrol-2-yl)-ethanone: Lacks both the chlorine and methyl groups, making it less complex and potentially less active in certain applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Biological Activity
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with significant potential in pharmaceutical applications due to its unique structural characteristics. The compound features a pyrrole ring, which is substituted at the 4-position with a chlorine atom, contributing to its biological activity. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₁ClN₂
- Molecular Weight : 144.62 g/mol
- CAS Number : 2742652-57-7
The presence of the chlorine atom at the 4-position enhances the compound's reactivity and capacity to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride may act as a ligand for specific receptors or enzymes, influencing their activity. The exact biological pathways involved are context-dependent; however, compounds with similar structures have shown promise in areas such as neuropharmacology and oncology.
Interaction Studies
Preliminary studies have focused on the compound's binding affinity to various biological targets. These studies suggest that it exhibits moderate binding affinity, which could potentially be enhanced through structural modifications. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy.
Applications in Research and Industry
The compound has several applications in pharmaceutical research, particularly in developing new therapeutic agents. Its unique substitution pattern on the pyrrole ring may lead to distinct pharmacological effects that are valuable for targeted therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes compounds similar to 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(1-Methyl-1H-pyrrol-2-yl)methanamine | 69807-81-4 | 0.87 |
N-Methyl-1,2-benzenediamine dihydrochloride | 25148-68-9 | 0.86 |
N,N-Dimethylbenzene-1,2-diamine | 3213-79-4 | 0.83 |
3-(Aminomethyl)furan hydrochloride | Not listed | 0.83 |
2-Thiophenemethylamine | Not listed | 0.83 |
This table highlights the uniqueness of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride compared to structurally similar compounds, suggesting potential advantages in therapeutic contexts.
Neuropharmacological Studies
Research has indicated that compounds structurally related to pyrrole derivatives can exhibit neuroprotective effects. For instance, studies have explored their role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Properties
Molecular Formula |
C6H10Cl2N2 |
---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H |
InChI Key |
CRYGVLMBATWZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.